9-methoxy-1,3-dimethyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione
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Overview
Description
Eleutherin is a naturally occurring naphthoquinone compound isolated from the bulbs of the plant Eleutherine bulbosa, commonly known as “Bawang Dayak” or “Bawang Tiwai.” This compound has garnered significant interest due to its diverse pharmacological activities, including antimalarial, anticancer, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Eleutherin can be synthesized through various synthetic routes. One common method involves the intramolecular cyclization of 2-acetyl-3-allyl-8-methoxy-1,4-naphthoquinone, which is obtained by the Lewis acid-mediated allylation of 2-acetyl-8-methoxy-1,4-naphthoquinone with allyltrimethylstannane . The reaction conditions typically involve the use of a Lewis acid catalyst and an inert atmosphere to facilitate the cyclization process.
Industrial Production Methods
Industrial production of eleutherin primarily relies on the extraction from the bulbs of Eleutherine bulbosa. The bulbs are harvested, dried, and subjected to solvent extraction using ethanol or methanol. The crude extract is then purified using chromatographic techniques to isolate eleutherin .
Chemical Reactions Analysis
Types of Reactions
Eleutherin undergoes various chemical reactions, including:
Oxidation: Eleutherin can be oxidized to form eleutherinol.
Reduction: Reduction of eleutherin can yield dihydroeleutherin.
Substitution: Eleutherin can undergo nucleophilic substitution reactions, particularly at the quinone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Eleutherinol
Reduction: Dihydroeleutherin
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other naphthoquinone derivatives.
Medicine: Demonstrates anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
Industry: Utilized in the formulation of cosmetic products due to its antioxidant properties.
Mechanism of Action
Eleutherin exerts its effects through various mechanisms:
Antimalarial Activity: Interacts with the cytochrome bc1 complex in the mitochondria of Plasmodium falciparum, disrupting the electron transport chain and leading to parasite death.
Anticancer Activity: Induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Antioxidant Activity: Scavenges free radicals and inhibits oxidative stress, protecting cells from damage.
Comparison with Similar Compounds
Eleutherin is often compared with other naphthoquinone derivatives such as isoeleutherin and eleutherol. These compounds share similar structures but exhibit distinct biological activities:
Isoeleutherin: Similar antimalarial activity but with slightly different binding affinities to the cytochrome bc1 complex.
Eleutherol: Exhibits antifungal and anti-inflammatory properties.
Eleutherin stands out due to its broad spectrum of pharmacological activities and its potential for therapeutic applications in various fields.
Properties
IUPAC Name |
9-methoxy-1,3-dimethyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-8-7-11-13(9(2)20-8)16(18)14-10(15(11)17)5-4-6-12(14)19-3/h4-6,8-9H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJIIJBMBCZPSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(O1)C)C(=O)C3=C(C2=O)C=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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